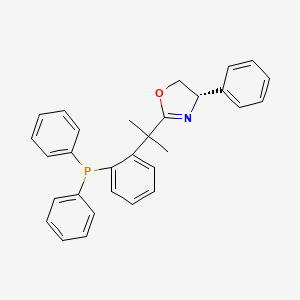

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of enantiomerically pure compounds. The presence of both phosphine and oxazoline moieties in its structure allows it to coordinate with transition metals, forming complexes that are highly effective in catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

Introduction of the diphenylphosphino group: This step involves the reaction of the oxazoline intermediate with a diphenylphosphine reagent, often in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various types of reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The oxazoline ring can be reduced to form amino alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products

Oxidation: Phosphine oxides.

Reduction: Amino alcohols.

Substitution: Various substituted phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole has numerous applications in scientific research, including:

Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Facilitates the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.

Industry: Used in the manufacture of fine chemicals and agrochemicals.

Wirkmechanismus

The compound exerts its effects primarily through its ability to coordinate with transition metals, forming chiral metal complexes. These complexes can then catalyze enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The phosphine and oxazoline moieties play crucial roles in stabilizing the metal center and enhancing the reactivity of the complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound , used in similar applications but may exhibit different enantioselectivity.

2-(Diphenylphosphino)benzoic acid: Another phosphine-containing ligand, but lacks the oxazoline ring, which can affect its coordination properties and catalytic activity.

4,4’-Bis(diphenylphosphino)-2,2’-bipyridine: A bidentate ligand with different steric and electronic properties, leading to variations in catalytic performance.

Uniqueness

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its combination of phosphine and oxazoline functionalities, which provide a versatile coordination environment for transition metals. This dual functionality enhances its ability to catalyze a wide range of enantioselective reactions with high efficiency and selectivity.

Biologische Aktivität

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antifungal activity, metabolic stability, and implications for drug development.

- Molecular Formula : C24H24NOP

- Molecular Weight : 373.42 g/mol

- CAS Number : 148461-14-7

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of 4,5-dihydrooxazole, including those similar to this compound. A notable investigation demonstrated that certain derivatives exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of selected compounds against various fungal strains:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 |

| A31 | Candida albicans | 0.05 |

| A33 | Cryptococcus neoformans | 0.25 |

| A34 | Aspergillus fumigatus | 2.00 |

These findings indicate that compounds derived from the oxazole framework possess significant antifungal potential, with some exhibiting MIC values as low as 0.03 µg/mL against Candida albicans .

Metabolic Stability

The metabolic stability of these compounds is crucial for their therapeutic application. Compounds A31 and A33 were evaluated in human liver microsomes, revealing half-lives of 80.5 minutes and 69.4 minutes, respectively. This suggests a favorable metabolic profile conducive to sustained pharmacological activity .

Pharmacokinetics

Pharmacokinetic studies in SD rats indicated that compound A31 demonstrated suitable absorption and distribution characteristics, making it a promising candidate for further development in antifungal therapy . The low inhibitory effects on cytochrome P450 enzymes CYP3A4 and CYP2D6 suggest a lower risk for drug-drug interactions, which is advantageous in clinical settings .

Case Studies

- Study on Antifungal Efficacy : A series of experiments conducted on various oxazole derivatives showed that modifications in the chemical structure significantly impacted their antifungal potency. The introduction of diphenylphosphino groups enhanced the interaction with fungal cell membranes, leading to increased efficacy against resistant strains.

- In Vivo Pharmacokinetics : In a controlled animal study, the pharmacokinetic parameters of compound A31 were measured post-administration, revealing an optimal distribution profile that supports its candidacy for systemic use in treating fungal infections.

Eigenschaften

Molekularformel |

C30H28NOP |

|---|---|

Molekulargewicht |

449.5 g/mol |

IUPAC-Name |

diphenyl-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane |

InChI |

InChI=1S/C30H28NOP/c1-30(2,29-31-27(22-32-29)23-14-6-3-7-15-23)26-20-12-13-21-28(26)33(24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21,27H,22H2,1-2H3/t27-/m1/s1 |

InChI-Schlüssel |

LOSPEKKWTUCNFB-HHHXNRCGSA-N |

Isomerische SMILES |

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |

Kanonische SMILES |

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.